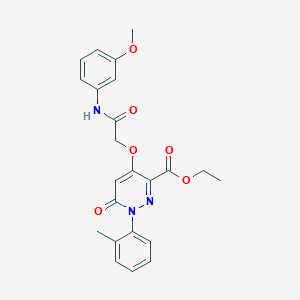

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with an ethoxycarbonyl group, a 3-methoxyphenylamino-oxoethoxy moiety, and an ortho-tolyl group. Its structural complexity implies applications in medicinal chemistry or materials science, though specific biological or functional data are absent from the evidence.

Properties

IUPAC Name |

ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)18-11-6-5-8-15(18)2)32-14-20(27)24-16-9-7-10-17(12-16)30-3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYDKUCXXVXSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring, an oxo group, and an ethoxy side chain. Its molecular formula is , and it has a molecular weight of approximately 370.4 g/mol. The presence of the methoxy and amino groups suggests potential for diverse biological interactions.

Overview

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridazine have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have been reported with MIC values around 256 µg/mL against E. coli and S. aureus .

- Mechanism of Action : The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways. For example, the generation of reactive oxygen species (ROS) by nanoparticles functionalized with similar compounds has been linked to their antibacterial efficacy .

Case Study

A study involving the synthesis of thiazole derivatives demonstrated that these compounds exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that the introduction of specific functional groups significantly enhanced their activity .

Overview

The anticancer potential of this compound has also been explored in various research contexts.

Research Findings

- Cell Line Studies : Similar compounds have been evaluated for their cytotoxic effects on human breast cancer cells (MCF7). Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role as chemotherapeutic agents .

- Mechanisms : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer progression or to induce cell cycle arrest .

Data Table: Biological Activity Summary

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves several key steps:

- Starting Materials : The synthesis typically begins with the appropriate aniline derivatives and ethyl acetoacetate.

- Reflux Conditions : Reactions are often conducted under reflux conditions using solvents such as ethanol or dimethyl sulfoxide to enhance yields.

- Purification : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product.

The compound's molecular formula is , and it features a pyridazine ring along with ester and amine functional groups that contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that pyridazine derivatives exhibit promising anticancer activities. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell division rates.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyridazine derivatives, providing insights into the expected behaviors of this compound:

- In Vitro Studies : In vitro assays have demonstrated that related compounds can effectively inhibit tumor growth in various cancer cell lines.

- Docking Studies : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression, enhancing its potential as a therapeutic agent .

Potential Applications

The unique structural features and biological activities of this compound suggest several potential applications:

- Drug Development : Its anticancer and anti-inflammatory properties position it as a candidate for drug development in oncology and rheumatology.

- Biological Probes : The compound could serve as a biological probe for studying specific signaling pathways involved in cancer and inflammation.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Thiophene Derivatives

- Target Compound : Features a dihydropyridazine core, which is less common in the literature compared to pyrimidine or thiazole systems.

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Contains a tetrahydrobenzo[b]thiophene core instead of pyridazine. This substitution may enhance lipophilicity and alter hydrogen-bonding capabilities .

Substituent Effects

- Ethyl 4-[2-[(4-Ethoxyphenyl)amino]-2-oxoethoxy]-1,6-dihydro-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylic Acid Ester: Differs by a 4-ethoxyphenyl group (vs. 3-methoxyphenyl) and a para-tolyl group (vs. ortho-tolyl). The ortho-substitution in the target compound may sterically hinder rotational freedom, affecting molecular conformation .

- Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate : Replaces the ethoxycarbonyl with a methyl ester and introduces a sulfanyl group, which could influence solubility and redox properties .

Spectroscopic and Crystallographic Data

NMR and Mass Spectrometry

- Compound 6o : Characterized by $ ^1H $ NMR (δ 1.23–7.43 ppm) and $ ^{13}C $ NMR (δ 14.1–174.2 ppm), with HRMS-ESI confirming the molecular ion peak (m/z 390.1370) .

- Ethyl 7-methyl-3-oxo-5-phenyl-...: Crystal structure analysis (ORTEP-3) revealed a monoclinic system (space group P2₁/c) with lattice parameters $ a = 10.23 \, \text{Å}, b = 12.45 \, \text{Å}, c = 14.78 \, \text{Å} $, highlighting the role of methoxy groups in molecular packing .

Hydrogen Bonding and Crystal Packing

- The presence of methoxy and carbonyl groups in the target compound likely facilitates intermolecular hydrogen bonds, similar to patterns observed in pyrimidine derivatives (e.g., C=O···H-N and C-O···H-C interactions) .

- Graph set analysis (as per Etter’s rules) for related compounds indicates that hydrogen-bonding networks can stabilize crystal lattices, impacting solubility and melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

- Methodology : Multi-step synthesis involves coupling reactions (e.g., amide bond formation) and cyclization. Key steps include:

- Step 1 : Condensation of 3-methoxyaniline with a glyoxylic acid derivative to form the 2-oxoethoxy intermediate .

- Step 2 : Etherification of the pyridazine core under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 3 : Esterification of the carboxylate group using ethanol and acid catalysts .

- Critical Parameters : Temperature control (±5°C) and solvent polarity (DMF > ethanol) significantly impact yields (50–75%) .

Q. How can structural confirmation be achieved for this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for o-tolyl and 3-methoxyphenyl groups) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected [M+H]⁺ ≈ 480–500 Da) .

- X-ray Crystallography : For unambiguous confirmation of the dihydropyridazine ring geometry and substituent orientation .

Q. What preliminary biological screening assays are recommended?

- In vitro Models :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the pyridazine core’s ATP-binding pocket affinity .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect binding affinity and selectivity?

- SAR Insights :

- 3-Methoxyphenyl : Enhances lipophilicity (logP ≈ 2.5) and π-π stacking with hydrophobic enzyme pockets .

- o-Tolyl Group : Steric effects may reduce off-target interactions compared to bulkier substituents (e.g., p-fluorophenyl) .

- Data Contradictions : Chloro groups in analogous compounds show higher potency but lower solubility (e.g., IC₅₀ 0.5 µM vs. aqueous solubility <0.1 mg/mL) .

- Resolution Strategy : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding modes and solvation effects .

Q. What strategies resolve contradictory data in metabolic stability studies?

- Case Example : A related dihydropyridazine exhibited rapid hepatic clearance in rodents (t₁/₂ <1 hr) but stability in human microsomes .

- Methodology :

- Species-Specific CYP450 Profiling : Use LC-MS/MS to identify metabolizing enzymes (e.g., CYP3A4 vs. CYP2D6) .

- Prodrug Design : Introduce hydrolyzable esters or PEGylation to improve pharmacokinetics .

Q. How to validate the hypothesized mechanism of action involving kinase inhibition?

- Experimental Design :

- Kinase Assays : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .

- Cellular Pathway Analysis : Western blotting for phosphorylated downstream markers (e.g., ERK, AKT) .

- Crystallographic Evidence : Co-crystallize the compound with target kinases (e.g., PDB deposition) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.